molecular formula C12H16O2 B2450178 (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol CAS No. 2248221-16-9

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol

Cat. No. B2450178
M. Wt: 192.258
InChI Key: GMWNXRCTQIVZCY-PKEIRNPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol, also known as dihydroisocoumarin, is a naturally occurring compound found in various plants and fruits. It has been studied for its potential applications in the field of medicine and pharmacology.

Mechanism Of Action

The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin is not fully understood. It is thought to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory cytokines. Its antimicrobial effects are thought to be due to its ability to disrupt bacterial cell membranes. Its potential anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Dihydroisocoumarin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of disease. It has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been found to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin. One direction is to further investigate its potential anticancer effects and the mechanisms underlying these effects. Another direction is to study its potential neuroprotective effects, as it has been found to reduce oxidative stress in the brain. Additionally, further research is needed to determine the optimal dose and delivery method for (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in various applications.

Synthesis Methods

Dihydroisocoumarin can be synthesized through various methods, including the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, and the reaction of 4-hydroxycoumarin with 1,2-epoxypropane in the presence of a Lewis acid. The yield of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin varies depending on the method used.

Scientific Research Applications

Dihydroisocoumarin has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNXRCTQIVZCY-PKEIRNPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol

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